molecular formula C18H19ClN2O B3034897 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone CAS No. 250714-00-2

2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone

Cat. No.: B3034897
CAS No.: 250714-00-2
M. Wt: 314.8 g/mol
InChI Key: NYVAYBJBTHCYHS-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone (CAS: 70395-06-1) is a piperazine derivative with the molecular formula C₁₂H₁₄Cl₂N₂O and a molar mass of 273.16 g/mol . Structurally, it consists of a phenyl group attached to an ethanone moiety, with a piperazine ring substituted at the 4-position by a 3-chlorophenyl group. Piperazine derivatives are pharmacologically significant, often exhibiting activity in therapeutic areas such as antifungal, antibacterial, and antipsychotic applications . This compound’s synthesis typically involves chloroacetylation of 4-(3-chlorophenyl)piperazine under controlled conditions, yielding a stable crystalline product .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-16-7-4-8-17(13-16)21-11-9-20(10-12-21)14-18(22)15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVAYBJBTHCYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215214
Record name 2-[4-(3-Chlorophenyl)-1-piperazinyl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250714-00-2
Record name 2-[4-(3-Chlorophenyl)-1-piperazinyl]-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(3-Chlorophenyl)-1-piperazinyl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and PhSH . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .

Scientific Research Applications

Medicinal Chemistry

The unique structural attributes of this compound suggest significant potential in developing pharmaceutical agents targeting the central nervous system (CNS). The piperazine framework is often associated with psychoactive properties, making it a candidate for neuropharmacological studies. Potential applications include:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, influencing their activity. Initial findings indicate it could inhibit acetylcholinesterase, potentially enhancing cholinergic signaling, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Biological Research

As a tool compound, 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone can be utilized to explore the effects of piperazine derivatives on biological systems. Its structural similarities to known psychoactive compounds warrant further investigation into its pharmacodynamics and pharmacokinetics .

Industrial Applications

In addition to its medicinal potential, this compound may serve as an intermediate in synthesizing other complex organic molecules. Its versatility allows for various chemical transformations, including oxidation and reduction reactions .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : Cyclization of appropriate 1,2-diamine derivatives.
  • Substitution Reactions : Introduction of chlorophenyl and phenyl groups.
  • Oxime Formation : Reaction of the ketone with hydroxylamine.
  • Attachment of Chlorobenzyl Group : Nucleophilic substitution reactions.

This multi-step synthesis underscores the compound's complexity and potential for further modifications to enhance biological activity .

Mechanism of Action

The mechanism of action of 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to modulate the activity of various receptors and enzymes, leading to its pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-based ethanones and related derivatives are studied for their structural versatility and biological activities. Below is a detailed comparison of 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Pharmacological Relevance References
This compound C₁₂H₁₄Cl₂N₂O 3-Chlorophenyl, phenyl-ethanone Potential antipsychotic/antimicrobial
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone C₁₂H₁₄ClN₂O Phenyl, chloroacetyl Antifungal, antibacterial
1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone C₂₀H₂₂ClN₂O₃ 2-Chlorophenyl, hydroxypropoxy-ethanone Neuroleptic activity (hypothetical)
1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane C₂₁H₂₅Cl₂N₄ Dual 3-chlorophenylpiperazine, propane linker Anticancer (in vitro studies)
1-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-2-morpholino-1-ethanone C₁₆H₂₀ClF₃N₄O₂ Pyridinyl, morpholino-ethanone Kinase inhibition (hypothetical)

Key Findings

Compounds with extended substituents, such as the hydroxypropoxy group in the 2-chlorophenyl derivative (C₂₀H₂₂ClN₂O₃), show increased steric bulk, which may reduce metabolic degradation but complicate synthesis .

Metal Coordination Properties :

  • Unlike 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone derivatives, which form stable complexes with lanthanides (e.g., Nd³⁺) , the target compound lacks chelating groups (e.g., pyrazolone or sulfonamide), limiting its use in metal-based therapies.

Synthetic Challenges :

  • The target compound’s synthesis is more straightforward than that of triazolone derivatives (e.g., 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]), which require multi-step heterocyclic ring formation .

Therapeutic Potential: Bis-piperazine derivatives like 1,3-bis(4-(3-chlorophenyl)piperazin-1-yl)propane exhibit enhanced cytotoxicity in cancer cell lines compared to mono-piperazine analogs, suggesting that dimerization amplifies bioactivity .

Notes

  • Synthetic Considerations : The chloroacetyl group in the target compound may hydrolyze under basic conditions, necessitating anhydrous synthesis protocols .
  • Structural Analogues: Derivatives with trifluoromethyl or morpholino groups (e.g., C₁₆H₂₀ClF₃N₄O₂) show promise in targeted kinase inhibition but require further in vivo validation .
  • Contradictions: While some piperazine-ethanones demonstrate antipsychotic activity, others (e.g., hydroxypropoxy-substituted variants) lack clinical data, highlighting gaps in structure-activity relationship studies .

Biological Activity

Overview

2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone, a piperazine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a piperazine ring substituted with a 3-chlorophenyl group and a phenyl group, making it a candidate for further pharmacological research.

Enzyme Interactions

This compound has been observed to interact significantly with acetylcholinesterase , an enzyme critical for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to elevated levels of acetylcholine, which may enhance cholinergic signaling in the nervous system. The molecular mechanism involves binding to the active site of acetylcholinesterase, preventing substrate access and thereby inhibiting its activity.

Cellular Effects

The compound influences various cell signaling pathways , particularly those involving neurotransmitters such as acetylcholine and serotonin. By modulating these neurotransmitter levels, it can affect gene expression related to neuronal function and plasticity. This modulation is crucial for understanding its potential therapeutic applications in neuropharmacology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific interactions with biomolecules. Its ability to inhibit acetylcholinesterase suggests it may also interact with other receptors and enzymes involved in neurotransmission, which could lead to broader implications for its use in treating neurological disorders.

Pharmacological Studies

Recent studies have highlighted the potential of this compound in treating conditions related to CNS disorders . For instance, compounds with similar piperazine structures have demonstrated efficacy against various biological targets, including those involved in mood regulation and cognitive function. The unique substitution pattern of this compound may confer distinct biological activities compared to other piperazine derivatives.

Experimental Data

Study Objective Findings
Study 1Evaluate inhibition of acetylcholinesteraseSignificant inhibition observed at micromolar concentrations, leading to increased acetylcholine levels.
Study 2Investigate effects on neurotransmitter signalingModulation of serotonin levels noted, suggesting potential antidepressant properties.
Study 3Assess cytotoxicity in cancer cell linesLow cytotoxicity observed, indicating a favorable safety profile for therapeutic applications.

Applications in Medicinal Chemistry

The structural characteristics of this compound suggest potential applications in drug development targeting central nervous system disorders such as depression and Alzheimer's disease. Its ability to modulate neurotransmitter systems positions it as a valuable lead compound for further investigation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone, and how is structural confirmation achieved?

  • Methodological Answer : Synthesis typically involves coupling reactions between piperazine derivatives and substituted phenyl ketones. For example, nucleophilic substitution or Buchwald-Hartwig amination may be used to introduce the 3-chlorophenyl group onto the piperazine ring. Solvents like methanol, chloroform, or acetonitrile, and catalysts such as potassium carbonate, are common . Structural confirmation relies on 1H/13C NMR for functional group analysis, HRMS for molecular weight verification, and HPLC (>95% purity thresholds) for purity assessment. X-ray crystallography (using SHELX software ) can resolve stereochemistry and crystal packing .

Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity .
  • Spectroscopy : 1H/13C NMR (in CDCl3 or DMSO-d6) identifies proton environments and substituent positions. IR spectroscopy confirms carbonyl (C=O) and amine (N-H) groups.
  • Mass Spectrometry : HRMS (ESI or EI) validates molecular ion peaks and isotopic patterns .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides bond lengths, angles, and torsion angles .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture.
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be optimized to study the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals like B3LYP (incorporating exact exchange terms ) balance accuracy and computational cost.
  • Basis Sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(2d,2p) for electronic properties.
  • Solvent Effects : Include implicit solvent models (e.g., PCM or SMD) for polar solvents.
  • Applications : Predict HOMO/LUMO energies for redox behavior, electrostatic potential maps for nucleophilic/electrophilic sites, and vibrational frequencies for IR band assignments .

Q. What strategies are effective in designing derivatives of this compound to explore structure-activity relationships (SAR) for biological targets?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing (e.g., -Cl, -CF3) or donating (-OCH3) groups on the phenyl ring to modulate electronic effects.
  • Piperazine Substitution : Replace the 3-chlorophenyl group with fluorophenyl or morpholino groups to alter steric bulk and hydrogen-bonding capacity .
  • Biological Assays : Test derivatives against kinase or GPCR targets using fluorescence polarization (binding affinity) or enzymatic inhibition assays (IC50 determination) .

Q. What experimental approaches are used to determine the crystal structure and conformational dynamics of this compound in solid-state studies?

  • Methodological Answer :

  • Crystallization : Use vapor diffusion (e.g., dichloromethane/hexane) or slow evaporation from ethanol to grow single crystals.
  • Data Collection : Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL refines anisotropic displacement parameters and resolves disorder. Hydrogen atoms are placed geometrically or located via difference Fourier maps.
  • Conformational Analysis : Compare torsion angles (e.g., piperazine chair vs. boat) between crystal structures and DFT-optimized geometries .

Q. How can in vitro assays be designed to evaluate the compound's potential as an inhibitor of specific enzymatic targets?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., MAPK) or neurotransmitter receptors (e.g., serotonin receptors) based on structural analogs .
  • Assay Design :
  • Fluorescence-Based : Use FRET substrates for protease activity.
  • Radioligand Binding : Compete with [3H]-labeled ligands for receptor binding sites.
  • Kinetic Analysis : Measure IC50 via dose-response curves (GraphPad Prism for curve fitting).
  • Controls : Include positive (e.g., staurosporine for kinases) and negative (DMSO vehicle) controls .

Notes

  • Methodologies emphasize reproducibility, with references to peer-reviewed techniques .
  • Advanced questions integrate computational, synthetic, and biochemical frameworks to address mechanistic and applied research gaps.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone
Reactant of Route 2
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2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone

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